Flupentixol decanoate, (Z)-

Description

Historical Trajectory of Thioxanthene (B1196266) Derivatives and (Z)-Flupentixol Discovery

The development of thioxanthene derivatives as antipsychotic agents began in the mid-20th century, driven by the desire to find alternatives to the existing phenothiazines with potentially improved efficacy and side effect profiles. The first thioxanthene to be marketed was chlorprothixene, introduced in Scandinavia in 1959. nih.gov This was followed by the more potent compound, clopenthixol, in 1961. nih.gov

In March 1963, the Danish pharmaceutical company Lundbeck initiated research that would lead to the development of flupentixol. wikipedia.org By 1965, flupentixol had been synthesized and was undergoing clinical trials. wikipedia.org A significant advancement in its clinical application came with the synthesis of the long-acting decanoate (B1226879) ester in 1967. wikipedia.org This depot formulation, which contains only the active cis-(Z)-flupentixol isomer, was introduced into hospital practice in Sweden in 1968. wikipedia.orgcore.ac.uk

A key challenge in the synthesis of flupentixol is controlling the stereochemistry to favor the therapeutically active (Z)-isomer over the less active (E)-isomer. jopcr.comjopcr.com Research has shown that the choice of acid used during the dehydration step of the synthesis process significantly influences the ratio of the two isomers. jopcr.com Studies have identified that acids such as hydrochloric acid, oxalic acid, and methanesulfonic acid can produce a high percentage of the desired (Z)-isomer. jopcr.comjopcr.com

Pharmacological Significance of the (Z)-Stereoisomer

The pharmacological activity of flupentixol resides almost exclusively in its cis-(Z)-isomer. nih.govdrugbank.com This stereoselectivity is a critical aspect of its mechanism of action and clinical efficacy.

Receptor Binding Profile

The primary antipsychotic effects of (Z)-flupentixol are attributed to its antagonist activity at dopamine (B1211576) D1 and D2 receptors, where it exhibits roughly equal affinity. drugbank.com It also demonstrates binding to other dopamine receptor subtypes, such as D3 and D4, albeit with lower affinity. drugbank.com In addition to its effects on the dopaminergic system, (Z)-flupentixol also interacts with serotonin (B10506) receptors, specifically acting as an antagonist at 5-HT2A and 5-HT2C receptors. nih.govdrugbank.com This action on serotonin receptors may contribute to its antidepressant effects. drugbank.com The compound also binds to alpha-1 adrenergic receptors. drugbank.com

Comparative Potency of Isomers

Research has consistently demonstrated the superior pharmacological potency of the (Z)-isomer compared to the trans-(E)-isomer. Studies have shown that (Z)-flupentixol is a potent neuroleptic, while the (E)-isomer is considered virtually inactive in this regard. nih.govencyclopedia.pub This difference in activity is due to the stereoselective binding of the (Z)-isomer to dopamine receptors. core.ac.uknih.gov An analysis of the three-dimensional structures and molecular electrostatic potentials of the isomers confirms the higher receptor affinities of cis-flupentixol. core.ac.uk

Research Findings on Receptor Occupancy

Positron Emission Tomography (PET) studies have provided valuable insights into the in-vivo receptor occupancy of flupentixol. One study measured receptor occupancy in patients treated with flupentixol and found D2 receptor occupancy to be between 50-70%. wikipedia.org The same study reported D1 receptor occupancy at approximately 20 ± 5% and 5-HT2A receptor occupancy at 20 ± 10%. wikipedia.org It is important to note that in orally administered flupentixol, which is a mixture of both isomers, the concentration of the inactive trans-isomer often exceeds that of the active cis-isomer in plasma. core.ac.uk

Properties

CAS No. |

69079-98-7 |

|---|---|

Molecular Formula |

C33H43F3N2O2S |

Molecular Weight |

588.8 g/mol |

IUPAC Name |

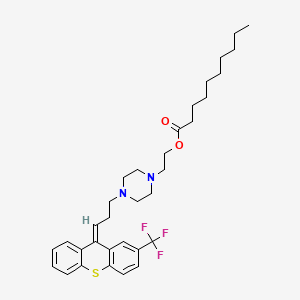

2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate |

InChI |

InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13- |

InChI Key |

UIKWDDSLMBHIFT-WKIKZPBSSA-N |

SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Isomeric SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Canonical SMILES |

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |

Appearance |

Solid powder |

Other CAS No. |

30909-51-4 |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Depixol flupenthixol decanoate flupenthixol decanoate, (Z)-isomer flupentixol decanoate |

Origin of Product |

United States |

Stereochemical Characterization and Isomeric Considerations

Geometric Isomerism of Flupentixol: Cis (Z) and Trans (E) Forms

Flupentixol, a thioxanthene (B1196266) derivative, exists as two distinct geometric isomers due to the restricted rotation around the double bond in its central ring system. These isomers are designated as the cis (Z) and trans (E) forms nih.govdrugbank.comjopcr.com. The spatial arrangement of the substituents attached to the double-bonded carbon atoms differentiates these two forms chemguide.co.uk.

The (Z)-isomer, also referred to as cis-flupentixol or α-flupenthixol, is the pharmacologically active stereoisomer drugbank.comnih.govresearchgate.net. Its specific three-dimensional structure is responsible for its ability to bind effectively to dopamine (B1211576) D1 and D2 receptors nih.govdrugbank.comnih.gov. In contrast, the (E)-isomer, or trans-flupentixol (also known as β-flupenthixol), is considered pharmacologically inactive or possesses very low activity researchgate.netnih.gov. Consequently, the long-acting decanoate (B1226879) ester is synthesized specifically from the (Z)-isomer to ensure therapeutic effect nih.govnih.gov.

The synthesis of Flupentixol often results in a mixture of both isomers jopcr.com. The ratio of these isomers can be influenced by the reaction conditions, particularly the choice of acid used in the dehydration step of a synthetic intermediate jopcr.comjopcr.com. Research has shown that certain acids can significantly favor the formation of the desired (Z)-isomer jopcr.comjopcr.com.

| Property | (Z)-Flupentixol (cis) | (E)-Flupentixol (trans) |

|---|---|---|

| Synonyms | cis-Flupenthixol, α-Flupenthixol | trans-Flupenthixol, β-Flupenthixol |

| Pharmacological Activity | Active antipsychotic agent nih.govdrugbank.com | Inactive or very low activity researchgate.netnih.gov |

| Receptor Binding | Antagonist at dopamine D1 and D2 receptors drugbank.comnih.gov | Virtually inactive jopcr.com |

| Clinical Use | Used to produce Flupentixol decanoate for long-acting formulations nih.govresearchgate.net | Generally considered an impurity; not used therapeutically nih.gov |

Enantiomeric Purity and its Determinants in Pharmacological Efficacy

The pharmacological efficacy of Flupentixol is overwhelmingly determined by its geometric isomerism rather than enantiomeric differences, with the (Z)-isomer being the active form researchgate.net. Therefore, ensuring a high purity of the (Z)-isomer is paramount for the compound's therapeutic effectiveness. The presence of the (E)-isomer in a formulation would effectively reduce the concentration of the active principle, necessitating the use of non-specific analytical methods if not properly controlled nih.gov.

The long-acting injectable formulation is specifically manufactured using only (Z)-flupentixol to maximize its pharmacological effect researchgate.net. This underscores the critical importance of isomeric purity in the quality control and development of pharmaceutical products containing Flupentixol. The use of a pure isomer ensures a predictable and consistent therapeutic response. Studies have shown that after administration of a mixture, the two isomers are not processed by the body in the same way, with concentrations of the inactive trans-isomer being significantly higher at steady-state, which highlights the importance of using the pure active isomer nih.gov.

Advanced Methods for Isomer Separation and Stereoselective Analysis

Given the profound difference in activity between the (Z) and (E) isomers, robust methods for their separation and analysis are essential. Various advanced techniques are employed to control isomer ratios during synthesis and to quantify them in final products and biological samples.

Stereoselective Synthesis: The formation of the desired (Z)-isomer can be maximized during the chemical synthesis process. The dehydration of the thioxanthene intermediate using different acids yields varying E/Z isomer ratios jopcr.com. For instance, using hydrochloric acid can result in a product containing up to 89% of the (Z)-isomer jopcr.comjopcr.com.

| Acid Used | E:Z Isomer Ratio | Yield of (Z)-Isomer |

|---|---|---|

| Hydrochloric acid | 11:89 | 89% |

| Methanesulfonic acid | 12:88 | 88% |

| Oxalic acid | 14:86 | 86% |

| Succinic acid | 37:63 | 63% |

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of Flupentixol isomers researchgate.netamericanpharmaceuticalreview.comcsfarmacie.cz. The use of chiral stationary phases (CSPs) in HPLC allows for the effective resolution of different stereoisomers based on their differential interactions with the stationary phase csfarmacie.cznih.gov. Gas-liquid chromatography (GLC) has also been successfully developed for the analysis of the cis(Z)-stereoisomer in plasma or serum researchgate.net.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereoselective analysis. ¹H-NMR is used to determine the ratio of E and Z isomers produced during synthesis jopcr.comjopcr.com. Furthermore, a selective ¹⁹F NMR spectroscopic method has been developed for the specific measurement of cis(Z) and trans(E) isomers in human serum, leveraging the trifluoromethyl group present in the molecule nih.gov.

Crystallization Methods: Fractional crystallization can be employed to separate the isomers. A patented method describes a process where the flupentixol base is dissolved in an organic solvent, and hydrogen chloride is added incrementally google.com. This causes the preferential precipitation of the E-isomer as a dihydrochloride (B599025) salt, which can be removed, followed by the precipitation of the desired Z-isomer from the remaining solution google.com. However, earlier methods of fractional crystallization were noted to be complex with low yields google.com.

Synthetic Strategies for Z Flupentixol Decanoate

Chemical Pathways for the Synthesis of (Z)-Flupentixol

The synthesis of (Z)-Flupentixol, the therapeutically active geometric isomer, is a challenging process where control of stereochemistry is paramount. The common pathway begins with the preparation of the tricyclic ketone, 2-(trifluoromethyl)-9H-thioxanthen-9-one. This starting material is typically synthesized from 2-mercaptobenzoic acid and a trifluoromethyl-substituted benzene (B151609) derivative.

The crucial step in assembling the Flupentixol molecule is a Grignard reaction. The ketone, 2-(trifluoromethyl)-9H-thioxanthen-9-one, is treated with a Grignard reagent, typically formed from 3-chloropropyl-N,N-dimethylamine and magnesium. This reaction introduces the side chain at the 9-position of the thioxanthene (B1196266) ring system, resulting in a tertiary alcohol intermediate: (9-(3-dimethylamino)propyl)-2-(trifluoromethyl)-9,10aH-dihydro-8aH-thioxanthen-9-ol. drugbank.comnih.gov

The final step in forming Flupentixol is the dehydration of this alcohol intermediate. This acid-catalyzed elimination reaction creates the exocyclic double bond and, critically, establishes the (E) and (Z) geometric isomers. The ratio of these isomers is highly dependent on the choice of acid catalyst used in the dehydration step. Research has shown that specific acids can significantly favor the formation of the desired (Z)-isomer. drugbank.comnih.gov For instance, using hydrochloric acid, oxalic acid, or methanesulfonic acid has been demonstrated to produce a higher proportion of the (Z)-isomer compared to other acids. drugbank.com

The selection of the dehydrating agent is therefore a key optimization parameter in the synthesis, directly impacting the yield of the active isomer and the subsequent purification challenges. drugbank.com

Table 1: Influence of Acid Catalysts on the Dehydration of Flupentixol Intermediate drugbank.com

| Acid Catalyst | Yield (%) | (E)/(Z) Isomer Ratio |

|---|---|---|

| Hydrochloric Acid | 21.04 | 11:89 |

| Oxalic Acid | 21.04 | 14:86 |

| Methanesulfonic Acid | 42.10 | 12:88 |

| Phosphoric Acid | 63.15 | 21:79 |

| Maleic Acid | 63.15 | 30:70 |

| Succinic Acid | 84.75 | 37:63 |

| Ferrous Sulfate | 63.15 | 40:60 |

| Fumaric Acid | 56.00 | 44:56 |

| DL-Tartaric Acid | 84.75 | 45:55 |

| L(+)-Tartaric Acid | 84.75 | 45:55 |

Esterification Techniques for Decanoate (B1226879) Derivatization

(Z)-Flupentixol decanoate is a long-acting injectable prodrug produced through the esterification of the terminal hydroxyl group on the piperazine (B1678402) side chain of (Z)-Flupentixol with decanoic acid. nih.govpatsnap.comnih.gov This chemical modification significantly increases the lipophilicity of the drug.

The esterification is typically achieved by reacting the highly purified (Z)-Flupentixol base with an activated form of decanoic acid, most commonly decanoyl chloride. google.comcjph.com.cn This is a standard acylation reaction where the nucleophilic hydroxyl group of (Z)-Flupentixol attacks the electrophilic carbonyl carbon of decanoyl chloride.

Optimization of Purification Processes for High-Purity (Z)-Flupentixol Decanoate

Achieving high purity, particularly high isomeric purity, is a critical aspect of the manufacturing process for (Z)-Flupentixol decanoate. The purification strategy focuses heavily on the isolation of the (Z)-Flupentixol intermediate before the final esterification step.

Several techniques have been developed to separate the (Z) and (E) isomers of Flupentixol. One effective method is fractional crystallization. This can be performed on the Flupentixol base or, more commonly, on its salts. For example, the dihydrochloride (B599025) salt of the isomeric mixture can be subjected to fractional crystallization, although this has limitations for industrial-scale application. google.com

A more refined and scalable approach involves the formation of different ester intermediates, such as p-chlorobenzoate esters. google.comgoogle.com By reacting the Z/E Flupentixol mixture with p-chlorobenzoyl chloride, two different ester diastereomers are formed. These possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. The less soluble (E)-isomer salt precipitates from the solution, leaving the desired (Z)-isomer enriched in the mother liquor. google.comgoogle.com The (Z)-Flupentixol p-chlorobenzoate hydrochloride can then be precipitated and hydrolyzed using a base, like potassium hydroxide, to yield the free (Z)-Flupentixol base. google.comgoogle.com

Further purification of the isolated (Z)-Flupentixol base is often necessary to meet stringent pharmaceutical standards. Recrystallization from a suitable solvent, such as cyclohexane, has been shown to be highly effective, capable of producing (Z)-Flupentixol with an isomeric purity greater than 99%. google.comgoogle.com Another reported method involves dissolving the Z/E hydrochloride mixture in a solvent system like methanol (B129727) and diethyl ether, which allows for the crystallization of the (Z)-isomer hydrochloride. patsnap.com A different strategy involves freeing the Z/E hydrochloride mixture with a base and then carefully adding HCl in ethyl acetate, which causes the (E)-flupentixol hydrochloride to precipitate preferentially, enriching the (Z)-isomer in the solution. cjph.com.cn

The final purification of (Z)-Flupentixol decanoate itself may involve standard techniques for oily compounds, such as chromatographic methods or converting it to a salt, purifying the salt by crystallization, and then converting it back to the free base ester. For instance, the dihydrochloride salt of (Z)-Flupentixol decanoate can be prepared and isolated. google.com The free base can be obtained by treating the salt with an aqueous base, such as potassium carbonate, and extracting it into an organic solvent. google.com

Table 2: Summary of Purification Stages and Techniques

| Purification Stage | Compound | Technique | Reported Outcome |

|---|---|---|---|

| Isomer Separation | (Z/E)-Flupentixol Mixture | Fractional crystallization of p-chlorobenzoate ester salts | Separation of (E) and (Z) isomers |

| Isomer Separation | (Z/E)-Flupentixol Hydrochloride | Preferential precipitation from ethyl acetate | Enrichment of (Z)-isomer in solution cjph.com.cn |

| Intermediate Purification | (Z)-Flupentixol Base | Recrystallization from cyclohexane | Isomeric purity >99% google.comgoogle.com |

| Final Product Isolation | (Z)-Flupentixol Decanoate | Formation and isolation of dihydrochloride salt | Solid, crystalline form for handling/purification google.com |

| Final Product Isolation | (Z)-Flupentixol Decanoate Dihydrochloride | Base treatment and extraction | Isolation of final product as a viscous oil google.com |

Preclinical Pharmacological Characterization of Z Flupentixol Decanoate

Molecular Mechanism of Action

(Z)-Flupentixol is a potent antagonist of dopamine (B1211576) receptors. biosynth.comnih.gov Its antipsychotic action is largely attributed to the blockade of D2 receptors in the mesolimbic pathways of the brain. patsnap.comnih.gov Unlike some other antipsychotics that are highly selective for the D2 subtype, (Z)-Flupentixol demonstrates a broad antagonism profile across the dopamine receptor family. drugbank.commedchemexpress.com

Research indicates that (Z)-Flupentixol acts as an antagonist at both D1 and D2 dopamine receptors with approximately equal high affinity. nih.govdrugbank.comnih.gov This dual D1/D2 blockade is a distinguishing feature of its pharmacology. medchemexpress.com In addition to its high affinity for D1 and D2 receptors, it also binds to D3 and D4 receptor subtypes, albeit with lower affinities. nih.govdrugbank.com The antagonism of the D2-like receptor family (D2, D3, and D4) is a central component of its mechanism. nih.gov

(Z)-Flupentixol is known to bind to and antagonize alpha-1 adrenergic receptors. nih.govdrugbank.com Blockade of these receptors in the central nervous system and the periphery can lead to various physiological effects. This interaction contributes to the broader pharmacological profile of the compound.

Compared to its potent activity at dopamine and other receptors, (Z)-Flupentixol is characterized by weak anticholinergic (muscarinic) effects. drugbank.comnih.gov This suggests a low affinity for cholinergic muscarinic receptors, distinguishing it from some older antipsychotic agents that have more pronounced anticholinergic activity.

Receptor Binding Studies

In vitro binding assays using cloned human receptors have been employed to quantify the affinity of (Z)-Flupentixol for various neurotransmitter targets. These studies provide a detailed profile of its selectivity. The affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

(Z)-Flupentixol demonstrates a high affinity for dopamine D1 and D2 receptors. drugbank.combiosynth.com Specific studies have reported a very high affinity for the D2 receptor, with a Ki value of 0.38 nM. medchemexpress.com Its affinity for the 5-HT2A receptor is also notable, though lower than for the D2 receptor, with a reported Ki of 7 nM. medchemexpress.com The compound's affinity for other receptors, such as D3, D4, and alpha-1 adrenoceptors, is generally lower than for D1 and D2 receptors. nih.govdrugbank.com Its affinity for muscarinic cholinergic receptors is considered low. nih.gov

The following table summarizes the in vitro receptor binding profile of (Z)-Flupentixol.

| Receptor Subtype | Affinity (Ki, nM) | Receptor Family |

| Dopamine D2 | 0.38 medchemexpress.com | Dopamine |

| Dopamine D1 | High (similar to D2) nih.govdrugbank.com | Dopamine |

| Serotonin (B10506) 5-HT2A | 7 medchemexpress.com | Serotonin |

| Dopamine D3 | Lower than D1/D2 drugbank.com | Dopamine |

| Dopamine D4 | Lower than D1/D2 drugbank.com | Dopamine |

| Alpha-1 Adrenergic | Moderate nih.govdrugbank.com | Adrenergic |

| Serotonin 5-HT2C | Moderate drugbank.comdrugbank.com | Serotonin |

| Muscarinic Cholinergic | Low / Weak drugbank.comnih.gov | Cholinergic |

In Vivo Receptor Occupancy Investigations (e.g., Positron Emission Tomography in animal models)

In vivo studies in animal models have been conducted to understand the interaction of (Z)-flupentixol with its target receptors in the brain. While Positron Emission Tomography (PET) is a key technology in preclinical imaging for drug development, specific PET studies in animal models for (Z)-flupentixol decanoate (B1226879) are not extensively detailed in the reviewed literature nih.govmdpi.com. However, other in vivo receptor binding and autoradiography techniques have provided insights.

In one line of investigation, the long-term administration of cis-flupentixol to rats for 14 months did not produce a consistent change in the maximum number of binding sites (Bmax) or the dissociation constant (KD) for specific striatal ³H-spiperone binding during the period of drug intake. However, a significant 40% increase in Bmax was observed following a two-week withdrawal period from the drug. ebi.ac.uknih.gov This finding suggests an upregulation of dopamine D2-like receptors, indicative of receptor supersensitivity developing as a consequence of prolonged blockade. ebi.ac.uknih.gov

Further research has explored the acute effects of the compound. One study investigating the impact of acute flupentixol on the availability of dopamine reuptake sites in the striatum of living rats found it had no effect ru.nl. This indicates that, at least in the short term, its mechanism is not mediated by altering the dopamine transporter.

Neurochemical Effects in Preclinical Models

The administration of (Z)-flupentixol decanoate induces significant alterations in key neurotransmitter systems implicated in psychosis, notably the dopaminergic and cholinergic pathways.

Modulation of Dopaminergic Neurotransmission (e.g., Striatal Dopamine, HVA, DOPAC Concentrations)

(Z)-Flupentixol, as a dopamine receptor antagonist, directly impacts dopaminergic signaling. patsnap.comdrugbank.comdrugbank.com Preclinical studies have quantified its effects on dopamine and its primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), particularly within the striatum.

In a long-term study, rats were continuously administered cis-flupentixol for 14 months. Analysis of striatal tissue revealed that while the concentration of dopamine itself was not altered by the prolonged treatment, the concentrations of its metabolites, HVA and DOPAC, were significantly reduced. ebi.ac.uknih.gov This reduction in metabolites following long-term administration points towards a state of reduced dopamine turnover, potentially a compensatory mechanism in response to the sustained receptor blockade. In contrast, the inactive isomer, trans-flupentixol, had no effect on these neurochemicals. ebi.ac.uknih.gov

| Compound | Duration of Treatment | Striatal Dopamine Level | Striatal HVA Level | Striatal DOPAC Level | Animal Model |

|---|---|---|---|---|---|

| (Z)-Flupentixol | 14 Months | Unaltered | Reduced | Reduced | Rat |

Influence on Acetylcholine (B1216132) System Dynamics (e.g., Striatal Acetylcholine Concentrations)

The intricate balance between dopamine and acetylcholine in the striatum is critical for motor control and is often perturbed by dopamine receptor antagonists. Research in animal models has demonstrated that (Z)-flupentixol influences this relationship.

In the same 14-month study in rats, continuous intake of cis-flupentixol led to a significant increase in striatal acetylcholine concentrations. ebi.ac.uknih.gov The inactive trans-flupentixol isomer was found to have no effect. ebi.ac.uknih.gov This elevation in acetylcholine is thought to be a downstream consequence of dopamine receptor blockade and is consistent with the functional supersensitivity of dopamine receptors observed in behavioral assays. nih.gov

Behavioral Pharmacology in Animal Models

The behavioral effects of (Z)-flupentixol decanoate have been characterized in various animal models that aim to predict its antipsychotic efficacy and its potential utility in other neuropsychiatric conditions.

Antipsychotic-like Behavioral Assays

A compound's antipsychotic potential is often evaluated by its ability to counteract the behavioral effects of dopamine agonists or to affect specific learned behaviors. (Z)-Flupentixol has demonstrated activity in several such preclinical assays.

Conditioned Avoidance Response (CAR): Flupentixol is effective at inhibiting the conditioned avoidance response in animal models, a classic screening test with high predictive validity for antipsychotic activity. researchgate.net

Drug-Induced Hyperlocomotion: The compound has been shown to dose-dependently attenuate hyperlocomotion induced by the NMDA receptor antagonist MK-801, a model relevant to the glutamatergic hypofunction theory of schizophrenia. researchgate.net

Apomorphine-Induced Stereotypy: While acute administration of dopamine antagonists typically blocks apomorphine-induced stereotyped behaviors, long-term administration can lead to dopamine receptor supersensitivity. In line with this, rats treated continuously with cis-flupentixol for 14 months showed an enhanced stereotyped behavior response to apomorphine (B128758). ebi.ac.uk This suggests a functional upregulation of dopamine receptors following chronic blockade. ebi.ac.uknih.gov

| Behavioral Assay | Effect of (Z)-Flupentixol | Implication |

|---|---|---|

| Conditioned Avoidance Response | Inhibition | Predictive of antipsychotic efficacy |

| MK-801-Induced Hyperlocomotion | Attenuation | Antipsychotic-like activity |

| Apomorphine-Induced Stereotypy (after chronic treatment) | Enhancement | Indication of dopamine receptor supersensitivity |

Investigations in Animal Models of Substance Craving and Abuse (e.g., Psychostimulant and Alcohol Intake Modulation)

The role of the mesolimbic dopamine system in mediating the reinforcing effects of drugs of abuse has prompted investigations into the utility of dopamine antagonists like flupentixol in addiction models. nih.gov

Preclinical studies have shown that flupentixol can attenuate the discriminative stimulus effects of psychostimulants and reduce their intake in animal models of drug abuse. nih.gov This suggests that by blocking dopamine receptors, flupentixol can diminish the rewarding properties of these substances.

The compound has also been evaluated in animal models of alcoholism. In one rat model, flupentixol was found to reduce alcohol intake. nih.gov However, this effect was characterized as being only weakly selective and potentially nonspecific, indicating a more complex mechanism or a less robust therapeutic potential in this context compared to its effects on psychostimulant intake. nih.gov

Studies on Dopamine Receptor Supersensitivity Development Following Chronic Administration

Chronic administration of dopamine receptor antagonists, such as (Z)-flupentixol, can lead to a state of dopamine receptor supersensitivity. This phenomenon is characterized by an exaggerated behavioral response to dopamine agonists and an upregulation of dopamine D2 receptors in the brain. Preclinical studies in animal models have been instrumental in characterizing the time course and neurochemical basis of this adaptive change.

Long-term studies in rats have demonstrated that continuous administration of the active moiety, cis-(Z)-flupentixol, induces both behavioral and neurochemical manifestations of dopamine receptor supersensitivity.

Behavioral Supersensitivity: Behavioral supersensitivity is often assessed by measuring the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine. In one key study, rats were administered cis-flupentixol continuously for up to 14-18 months. Initially, the dopamine-blocking action of the drug inhibited apomorphine-induced stereotypy. However, after approximately 6 months of continuous treatment, the stereotyped response to apomorphine was significantly enhanced compared to control animals, indicating the development of functional supersensitivity. nih.gov This enhanced behavioral response persisted for the duration of the long-term administration. nih.govnih.gov

| Treatment Duration | Apomorphine-Induced Stereotypy Response (Compared to Control) |

| Initial Phase (e.g., < 3 months) | Inhibited |

| Chronic Phase (e.g., 6-14 months) | Enhanced |

This table summarizes the typical biphasic behavioral response to a dopamine agonist during chronic antagonist administration.

Neurochemical Correlates of Supersensitivity: The development of behavioral supersensitivity is accompanied by neuroadaptive changes in dopamine receptors, specifically an increase in the number of D2 receptors in the striatum. This upregulation is a compensatory mechanism in response to the prolonged receptor blockade.

Receptor binding studies using radioligands such as [³H]spiperone are employed to quantify the density of D2 receptors (Bmax) and their affinity for the ligand (KD). Research has shown that after 21 days of cis-flupentixol administration followed by a 3-day withdrawal, a significant rise in the number of D2 receptors was observed in both striatal and mesolimbic brain regions. nih.gov

In longer-term studies, a more complex pattern emerges. After 14 months of continuous cis-flupentixol administration, no significant change in the number of striatal [³H]spiperone binding sites (Bmax) was detected. However, a subsequent 2-week drug withdrawal period unmasked a significant 40% increase in Bmax, confirming the underlying receptor supersensitivity. nih.gov This suggests that while the receptors are upregulated during chronic treatment, the persistent presence of the antagonist drug can mask the functional consequences of this upregulation until the drug is withdrawn. nih.gov

| Study Condition | Brain Region | D2 Receptor Density (Bmax) Change |

| 21-day treatment + 3-day withdrawal | Striatum & Mesolimbic | Increased nih.gov |

| 14-month continuous treatment | Striatum | No significant change nih.gov |

| 14-month treatment + 2-week withdrawal | Striatum | ~40% Increase nih.gov |

This table illustrates the changes in dopamine D2 receptor density under different chronic administration and withdrawal conditions.

Pharmacokinetic Principles of Z Flupentixol Decanoate

Depot Formulation Design and Controlled Release Kinetics

(Z)-Flupentixol decanoate (B1226879) is a long-acting injectable antipsychotic specifically designed for sustained release. nbinno.compatsnap.com This is achieved through the esterification of the active moiety, cis(Z)-flupentixol, with decanoic acid, a ten-carbon fatty acid. nih.govnih.gov The resulting ester, (Z)-Flupentixol decanoate, is a viscous, yellow oil that is dissolved in a thin vegetable oil vehicle, such as medium-chain triglycerides or Viscoleo, to create a depot formulation for deep intramuscular injection. nih.govlundbeck.comhres.canih.gov

The fundamental principle of this depot design is based on the high lipophilicity of the decanoate ester. When injected into muscle tissue, the oily solution forms a localized deposit from which the drug is slowly released into the surrounding extracellular fluid and circulation. patsnap.comdrugbank.comnih.gov This slow diffusion from the oil vehicle is the rate-limiting step that governs its prolonged duration of action. hres.canih.gov

The controlled-release kinetics are characterized by a slow absorption process. Following intramuscular administration, peak plasma concentrations (Tmax) of the active flupentixol are not reached immediately but typically occur between 4 and 10 days post-injection. hres.canih.govdrugbank.comcheo.on.ca This gradual release leads to a significantly extended elimination half-life, which reflects the release from the depot and is estimated to be about 3 weeks. lundbeck.comdrugbank.comunboundmedicine.com However, considerable variability in the apparent half-life has been reported, ranging from approximately 8 days after a single injection to 17 days or more with multiple injections, as the release from the oil depot is not a simple monoexponential process. nih.govresearchgate.netresearchgate.net Due to this slow release, steady-state plasma concentrations are typically achieved after about three months of repeated administration. nih.govnih.govdrugbank.com

| Pharmacokinetic Parameter | Value | Reference |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | 4-10 days | hres.canih.govdrugbank.comcheo.on.ca |

| Elimination Half-Life (reflecting depot release) | ~3 weeks | drugbank.comunboundmedicine.com |

| Time to Reach Steady State | ~3 months | nih.govnih.govdrugbank.com |

Enzymatic Hydrolysis of the Decanoate Ester to Active (Z)-Flupentixol

Once the (Z)-Flupentixol decanoate ester is slowly released from the intramuscular depot into the systemic circulation, it is not pharmacologically active itself. nih.gov To exert its therapeutic effect, it must be converted to its active form, (Z)-flupentixol. This conversion is accomplished through enzymatic hydrolysis. nbinno.comdrugbank.comnih.gov

The ester bond linking the (Z)-flupentixol molecule to the decanoic acid chain is cleaved by esterase enzymes present in the body. nbinno.compatsnap.com This process efficiently hydrolyzes the decanoate ester, liberating the active cis(Z)-flupentixol, which is then able to interact with its target receptors in the central nervous system. patsnap.comnih.govlundbeck.comhres.ca The hydrolysis is rapid, and only trace amounts of the intact decanoate ester are found in the bloodstream. nih.gov The other product of this reaction is decanoic acid, a naturally occurring fatty acid that is further metabolized by the body.

Absorption and Distribution Characteristics in Preclinical Systems

Preclinical studies in animal models, including rats and dogs, have been instrumental in characterizing the absorption and distribution of (Z)-Flupentixol decanoate. lundbeck.com These studies confirm that after intramuscular injection, the compound diffuses slowly from the oil solution into the extracellular fluid before being distributed via the bloodstream. lundbeck.comdrugbank.com

Once the active (Z)-flupentixol is liberated, it exhibits extensive tissue distribution, with an apparent volume of distribution (Vd) of approximately 14.1 L/kg. lundbeck.comdrugbank.comnih.gov This large Vd indicates significant distribution into tissues rather than remaining in the plasma. d-nb.info In preclinical models, the highest concentrations of flupentixol are found in well-perfused organs such as the lungs, liver, and spleen. hres.cadrugbank.comnih.govunboundmedicine.com Concentrations in the brain are considerably lower than in these organs, but slightly higher than those found in the blood. hres.canih.gov

(Z)-Flupentixol is highly bound to plasma proteins, with a binding percentage of about 99%. lundbeck.comdrugbank.comunboundmedicine.com This extensive protein binding limits the amount of free, unbound drug available to cross biological membranes and interact with receptors at any given time, contributing to its pharmacokinetic profile.

| Parameter | Finding | Reference |

|---|---|---|

| Apparent Volume of Distribution (Vd) | ~14.1 L/kg | lundbeck.comdrugbank.comnih.gov |

| Plasma Protein Binding | ~99% | lundbeck.comdrugbank.comunboundmedicine.com |

| Primary Sites of Distribution (Preclinical) | Lungs, liver, spleen | hres.cadrugbank.comnih.gov |

Metabolic Pathways and Characterization of Inactive Metabolites

The active (Z)-flupentixol undergoes extensive metabolism, primarily in the liver. drugbank.comnih.govtaylorandfrancis.com The metabolic processes transform the lipophilic parent drug into more hydrophilic compounds that can be more easily excreted. The main metabolic pathways identified for flupentixol are:

Sulfoxidation: The addition of an oxygen atom to the sulfur atom in the thioxanthene (B1196266) ring system. lundbeck.comhres.cadrugbank.com

N-dealkylation: The removal of the alkyl side chain from the piperazine (B1678402) nitrogen atom. hres.cadrugbank.comtaylorandfrancis.com

Glucuronidation: Conjugation with glucuronic acid, which significantly increases the water solubility of the molecule. lundbeck.comhres.cadrugbank.comtaylorandfrancis.com

Crucially, all the major metabolites of flupentixol, including flupentixol sulfoxide (B87167), N-dealkyl-flupentixol, and flupentixol glucuronide, are devoid of psychopharmacological activity. lundbeck.comhres.cadrugbank.comnih.govunboundmedicine.com This means that the therapeutic effect is solely attributable to the parent compound, (Z)-flupentixol, and there is no contribution from active metabolites that could complicate the pharmacokinetic-pharmacodynamic relationship.

Excretion Mechanisms and Routes

The elimination of (Z)-flupentixol and its metabolites from the body occurs through both renal and fecal routes, with fecal excretion being the predominant pathway. lundbeck.comhres.cadrugbank.comtaylorandfrancis.com The route of excretion is largely determined by the lipophilicity of the compound.

Fecal Excretion: The more lipophilic compounds, which include unchanged flupentixol and the dealkylated metabolite, are primarily excreted in the feces. lundbeck.comhres.cadrugbank.comnih.gov There is also evidence of enterohepatic recycling, where metabolites excreted in the bile are reabsorbed from the intestine. taylorandfrancis.com

Renal Excretion: The more hydrophilic (water-soluble) metabolites, such as the sulfoxide and glucuronide conjugates, are primarily eliminated via the urine. lundbeck.comhres.cadrugbank.comnih.gov A small amount of unchanged flupentixol is also recovered in the urine. drugbank.comnih.gov

This dual-route elimination ensures the efficient clearance of both the parent drug and its various metabolites from the body.

Advanced Analytical Methodologies for Z Flupentixol Decanoate Research

Chromatographic Techniques for Quantification (e.g., Gas-Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are central to the quantification of (Z)-Flupentixol decanoate (B1226879) and its active form, (Z)-Flupentixol, in biological samples. Gas-Liquid Chromatography (GLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful methods employed for this purpose, offering high sensitivity and selectivity.

Gas-Liquid Chromatography (GLC)

A sensitive Gas-Liquid Chromatography (GLC) assay with a nitrogen-phosphorus detector (NPD) has been developed for the specific analysis of the cis(Z)-stereoisomer of flupentixol in human serum or plasma nih.govnih.gov. This method demonstrates suitability for clinical pharmacokinetic studies nih.gov. Key features of a developed GLC method include a minimal quantifiable concentration of 0.5 ng/mL nih.govnih.gov. The precision of the method is indicated by the day-to-day coefficient of variation, which was reported as 11.2% at a concentration of 1 ng/mL and 8.7% at 10 ng/mL nih.gov. The chromatographic system utilizes a capillary column and hydrogen as the carrier gas, with cool on-column injection to ensure the thermal stability of the analyte nih.gov. The specificity of GC-based methods is a significant advantage, as they can distinguish the active (Z)-isomer from the inactive trans(E)-isomer and metabolites, a challenge for less specific techniques like radioimmunoassays nih.gov.

| Parameter | Value | Source |

| Technique | Gas-Liquid Chromatography (GLC) | nih.gov |

| Detector | Nitrogen-Phosphorus Detector (NPD) | nih.gov |

| Sample Matrix | Human Serum or Plasma | nih.gov |

| Min. Quantifiable Conc. | 0.5 ng/mL | nih.govnih.gov |

| Day-to-Day CV (at 1 ng/mL) | 11.2% | nih.gov |

| Day-to-Day CV (at 10 ng/mL) | 8.7% | nih.gov |

| Internal Standard | Perphenazine | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in pharmaceutical analysis due to its high sensitivity and selectivity, combining the separation capabilities of LC with the mass analysis power of MS kuleuven.be. LC-MS/MS methods have been successfully developed for the quantification of flupentixol in various biological matrices, including hair and urine nih.govnih.gov.

For instance, an LC-MS/MS method for analyzing neuroleptics, including flupentixol, in hair samples reported detection limits below 0.05 ng/mg using a 20 to 50 mg sample of powdered hair nih.gov. This method employs multiple reaction monitoring (MRM) for quantification, which enhances specificity nih.gov. Another LC-MS/MS method developed for 25 antipsychotic drugs in urine demonstrated lower limits of quantification (LLOQs) ranging from 0.1 to 2.0 ng/mL nih.gov. This method showed excellent accuracy and precision, with intra- and inter-day values within 10.7% and 9.9%, respectively nih.gov. Such methods are crucial for applications like medication compliance monitoring nih.gov.

| Parameter | Hair Analysis | Urine Analysis | Source |

| Technique | LC-MS/MS | LC-MS/MS | nih.govnih.gov |

| Ionization | Electrospray (ESI) | Electrospray (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Sample Size | 20-50 mg | Not specified | nih.gov |

| LLOQ/Detection Limit | < 0.05 ng/mg | 0.1 - 2.0 ng/mL | nih.govnih.gov |

| Internal Standard | Doxepin-d3 | Not specified | nih.gov |

| Intra-day Precision | Not specified | < 10.7% | nih.gov |

| Inter-day Precision | Not specified | < 9.9% | nih.gov |

Development of Stereoselective Assays for Isomeric Differentiation

Flupentixol exists as two geometric isomers, (Z) and (E), with the (Z)-isomer being the therapeutically active form jopcr.comdrugbank.com. Therefore, analytical methods must be able to differentiate and separately quantify these two isomers. Non-specific analytical methods, such as some radioimmunoassays, may overestimate the concentration of the active drug due to cross-reactivity with the inactive (E)-isomer and metabolites nih.gov.

Chromatographic methods are inherently well-suited for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is a key technique used for the stereoselective disposition analysis of flupentixol nih.gov. The development of a successful method often focuses on achieving baseline separation between the cis-(Z) and trans-(E) forms . The separation can be challenging, and various strategies are employed to achieve it.

One approach to obtaining pure isomers for use as reference standards in assays involves fractional crystallization. This process can separate the (Z) and (E) isomers by crystallizing them from different esters or salts, such as the p-chlorobenzoate ester hydrochloride or the dihydrochloride (B599025) salt, from various solvents google.comgoogle.com. While this is a preparative technique rather than an analytical one, it is crucial for generating the pure standards needed to validate stereoselective assays google.com. The success of these separations is often confirmed using techniques like ¹H-NMR spectroscopy to determine the E/Z isomer ratios in the resulting fractions jopcr.com.

Studies have shown that after administration, the plasma concentrations of the trans(E)-isomer can be significantly higher than the active cis(Z)-isomer, highlighting that the body handles the two isomers differently and underscoring the necessity of using stereospecific assays for accurate pharmacokinetic and clinical assessments nih.gov.

Optimization of Sample Preparation Techniques (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument mdpi.comsigmaaldrich.com. For (Z)-Flupentixol decanoate and its metabolites, both liquid-liquid extraction and solid-phase extraction (SPE) are commonly used.

Liquid-Liquid Extraction

Liquid-liquid extraction is a conventional method used to isolate flupentixol from plasma or serum. A typical procedure involves the addition of an internal standard and an aqueous base (e.g., NaOH) to the sample, followed by extraction with a mixture of organic solvents like n-hexane and isoamyl alcohol nih.gov. Further purification can be achieved through back-extraction into an acidic solution (e.g., 0.1 M HCl), followed by another washing step and re-extraction into a small volume of the organic solvent after re-alkalization nih.gov.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a more modern and often more efficient technique that offers advantages such as reduced solvent consumption, higher throughput, and the potential for automation sigmaaldrich.com. The optimization of an SPE method is crucial and involves selecting the appropriate sorbent chemistry and fine-tuning the washing and elution steps to maximize analyte recovery and minimize matrix effects mdpi.com.

For the analysis of antipsychotics like flupentixol, various SPE sorbents have been utilized. These include reversed-phase sorbents like octylsilyl (C8) and octadecylsilyl (C18), as well as polymeric sorbents like hydrophilic-lipophilic balanced (HLB) materials nih.govnih.govmdpi.com. The choice of sorbent depends on the physicochemical properties of the analyte and the nature of the sample matrix. For example, a method for analyzing flupentixol in hair used SPE for cleanup after an initial liquid extraction nih.gov, while a method for urine samples employed an HLB sorbent to effectively remove interferences nih.gov.

The optimization process for SPE typically involves the following steps:

Sorbent Selection : Testing various sorbent chemistries (e.g., C8, C18, HLB, mixed-mode cation-exchange) to find the one that provides the best retention for the analyte mdpi.com.

Conditioning/Equilibration : Wetting the sorbent with a solvent like methanol (B129727), followed by water or a buffer to prepare it for sample loading sigmaaldrich.com.

Sample Loading : Applying the pre-treated sample to the SPE cartridge.

Washing : Rinsing the cartridge with a solvent that removes interfering compounds but leaves the analyte bound to the sorbent.

Elution : Using a solvent that disrupts the analyte-sorbent interaction to elute the purified analyte. The choice of elution solvent (e.g., methanol, acetonitrile, or acidified/basified versions) is critical for achieving high recovery mdpi.com.

An example of optimization showed that for a group of anticancer drugs, a C8 phase with methanol as the elution solvent yielded the best extraction recoveries (≥92.3%) mdpi.com. Such systematic optimization ensures the development of a robust and reliable sample preparation method for the subsequent chromatographic analysis of (Z)-Flupentixol decanoate.

Q & A

Basic: What distinguishes the pharmacological activity of the cis(Z)-isomer of flupentixol decanoate from its trans(E)-isomer?

Answer: The cis(Z)-isomer exhibits significantly higher dopamine receptor (D1/D2) antagonism compared to the trans(E)-isomer, making it the therapeutically active form. This stereoselectivity is critical for formulation design, as only the cis(Z)-isomer is used in long-acting injectable (LAI) preparations to ensure efficacy .

Basic: What are the primary metabolic pathways and clearance mechanisms for flupentixol decanoate?

Answer: Flupentixol decanoate undergoes hydrolysis to release flupentixol, which is metabolized via sulfoxidation, dealkylation, and glucuronidation in the liver. Metabolites are pharmacologically inactive and excreted predominantly in feces, with minor renal elimination. Protein binding exceeds 99%, influencing its tissue distribution .

Advanced: How should researchers address pharmacokinetic variability in clinical trials evaluating flupentixol decanoate?

Answer:

- Study Design: Incorporate therapeutic drug monitoring (TDM) to account for interindividual variability in absorption and metabolism. Steady-state plasma levels are achieved only after ~3 months due to its mean half-life of 17 days .

- Data Analysis: Use nonlinear mixed-effects modeling (NONMEM) to correlate trough serum levels with clinical outcomes, adjusting for covariates like age, liver function, and concurrent medications .

Advanced: What methodological frameworks are recommended for resolving contradictions in dose-response data for flupentixol decanoate?

Answer:

- Systematic Review Protocols: Follow PRISMA guidelines to aggregate data from heterogeneous studies, standardizing relapse rates to a 6-month endpoint to mitigate variability in study durations .

- Dose-Response Modeling: Apply Emax models to identify plateau effects, noting that doses >40 mg/2 weeks show diminishing returns in relapse prevention, likely due to receptor saturation or adverse effects .

Basic: Why is fractionated coconut oil used as the vehicle in flupentixol decanoate formulations?

Answer: Coconut oil ensures slow release of the esterified drug from intramuscular depots, prolonging absorption. Incompatibility with sesame oil (used in other LAIs) prevents unpredictable pharmacokinetic interactions .

Advanced: How can researchers optimize experimental designs for switching patients from oral to LAI flupentixol?

Answer:

- Transition Protocol: Initiate LAI with a test dose (e.g., 10 mg) to assess tolerability, followed by full dosing (20–40 mg/2 weeks). Overlap oral flupentixol for 1–2 weeks to maintain therapeutic coverage during the LAI absorption lag phase (tmax = 4–7 days) .

- Outcome Metrics: Track extrapyramidal symptoms (EPS) and prolactin levels, as rapid transitions risk dopamine supersensitivity psychosis .

Basic: What evidence supports the optimal dosing interval (2–4 weeks) for flupentixol decanoate?

Answer: Pharmacokinetic studies show peak plasma concentrations at 4–7 days post-injection, with sustained levels for 2–4 weeks. Clinical trials demonstrate equivalent efficacy between 20 mg/2 weeks and 40 mg/4 weeks, supporting flexible intervals based on patient adherence .

Advanced: What are the implications of flupentixol’s high volume of distribution (Vd = L/kg) for CNS targeting?

Answer: Despite high Vd, brain concentrations remain low (~1.5x plasma levels) due to efflux transporters and protein binding. Researchers should prioritize cerebrospinal fluid (CSF) sampling in preclinical models to assess CNS penetration .

Basic: How does flupentixol decanoate compare to other first-generation LAIs (e.g., haloperidol decanoate) in receptor occupancy profiles?

Answer: Flupentixol achieves 50–70% D2 receptor occupancy at therapeutic doses, comparable to haloperidol. However, its partial 5-HT2A antagonism may reduce EPS incidence at lower doses, though this remains controversial .

Advanced: What strategies mitigate bias in retrospective studies analyzing flupentixol decanoate’s real-world effectiveness?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.